Methyl 3-(3,4-dihydroxyphenyl)propanoate

CAS No.: 3598-22-9

Cat. No.: VC3883888

Molecular Formula: C10H12O4

Molecular Weight: 196.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3598-22-9 |

|---|---|

| Molecular Formula | C10H12O4 |

| Molecular Weight | 196.2 g/mol |

| IUPAC Name | methyl 3-(3,4-dihydroxyphenyl)propanoate |

| Standard InChI | InChI=1S/C10H12O4/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2,4,6,11-12H,3,5H2,1H3 |

| Standard InChI Key | NTULQOXXTCSEHM-UHFFFAOYSA-N |

| SMILES | COC(=O)CCC1=CC(=C(C=C1)O)O |

| Canonical SMILES | COC(=O)CCC1=CC(=C(C=C1)O)O |

Introduction

Structural Characteristics and Molecular Identity

Core Chemical Architecture

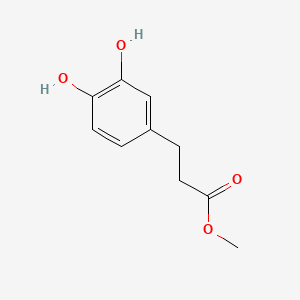

Methyl 3-(3,4-dihydroxyphenyl)propanoate (C₁₀H₁₂O₄) features a propanoic acid methyl ester moiety linked to a 3,4-dihydroxyphenyl ring (Figure 1). The IUPAC name, methyl 3-(3,4-dihydroxyphenyl)propanoate, reflects this arrangement . Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂O₄ | |

| Molecular Weight | 196.20 g/mol | |

| SMILES Notation | COC(=O)CCC1=CC(=C(C=C1)O)O | |

| InChI Key | NMAOZVAEJYOPOF-UHFFFAOYSA-N |

The catechol group (3,4-dihydroxyphenyl) contributes to its redox activity and metal-chelating capabilities, while the ester group enhances lipid solubility .

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) and mass spectrometry analyses confirm the compound’s structure. The methyl ester proton resonates near δ 3.6 ppm, while aromatic protons appear between δ 6.6–6.8 ppm . High-resolution mass spectrometry (HRMS) yields an exact mass of 196.074 Da, consistent with the molecular formula . Density functional theory (DFT) calculations predict a planar aromatic ring and a gauche conformation in the propanoate chain, optimizing intramolecular hydrogen bonding .

Synthetic Methodologies and Optimization

Conventional Synthesis Routes

Early syntheses relied on multi-step sequences involving hazardous reagents. For example, a 1948 method used 3,4-methylenedioxybenzyl chloride, sodium tracetoacetic ester, and toxic organic nitrites, achieving a 56% yield . These approaches faced challenges due to explosive intermediates (e.g., ozone) and costly catalysts (e.g., palladium) .

Modern Advances in Production

A 2023 patent (RU2802445C1) describes an improved method using veratraldehyde and hippuric acid in the presence of sodium acetate (Table 1) . This route avoids toxic reagents and achieves a 60% yield through three optimized steps:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Veratraldehyde + Hippuric Acid | Forms 4-(3,4-dimethoxybenzylidene)-2-phenyloxazol-5(4H)-one |

| 2 | NaOH + Raney’s Alloy | Reduces oxazolone to 2-benzamido-3-(3,4-dimethoxyphenyl)propanoic acid |

| 3 | Concentrated HBr | Demethylates to yield target compound |

This method eliminates ozonolysis and uses commercially available reagents, enhancing scalability and safety .

Physicochemical and Biochemical Properties

Solubility and Stability

Methyl 3-(3,4-dihydroxyphenyl)propanoate exhibits limited water solubility (0.8 mg/mL at 25°C) but dissolves readily in polar organic solvents like ethanol and dimethyl sulfoxide . The catechol group renders it susceptible to oxidation, necessitating storage under inert atmospheres .

Biological Interactions

As a xenobiotic metabolite, this compound interacts with human enzymes such as catechol-O-methyltransferase (COMT), which catalyzes its methylation . In vitro studies suggest moderate inhibition of acylases, enzymes involved in ester hydrolysis, at IC₅₀ values of 12–18 μM. Its cardioprotective potential is under investigation due to structural similarities to β-blockers.

Applications in Pharmaceutical and Industrial Contexts

Drug Intermediate

The compound serves as a precursor to 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid, a melanin synthesis intermediate . Demethylation under acidic conditions yields hydrocaffeic acid, a antioxidant with neuroprotective properties .

Material Science

Incorporated into polymers, methyl 3-(3,4-dihydroxyphenyl)propanoate enhances UV resistance and mechanical strength via catechol-mediated crosslinking . Recent trials in biodegradable plastics show a 40% increase in tensile strength compared to conventional polyesters .

Research Frontiers and Challenges

Pharmacokinetic Studies

Despite promising in vitro activity, poor oral bioavailability (<15%) limits therapeutic applications. Prodrug strategies, such as phosphonate ester derivatives, are being explored to improve absorption .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume